

# PDE10-IN-6 structure and synthesis

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## Compound of Interest

Compound Name: PDE10-IN-6

Cat. No.: B609747

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An In-Depth Technical Guide to the Phosphodiesterase 10A Inhibitor **PDE10-IN-6** (OMS-824)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of **PDE10-IN-6**, a notable inhibitor of phosphodiesterase 10A (PDE10A). This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Core Compound Identification

**PDE10-IN-6**, also identified as OMS-824, is a specific small molecule inhibitor of the PDE10A enzyme.

Identifier	Value
Compound Name	PDE10-IN-6
Synonym	OMS-824
CAS Number	1207549-69-6
Molecular Formula	C <sub>21</sub> H <sub>21</sub> BrN <sub>4</sub> O <sub>4</sub>
Molecular Weight	473.33 g/mol
IUPAC Name	(E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-3,5-dimethoxybenzylidene)-2-methoxyacetohydrazide
SMILES	<chem>O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C2=CC=C(N3N=CC=C3)C=C2)OC</chem>

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **PDE10-IN-6** (OMS-824) is not readily available in the public domain, the synthesis of structurally related pyrazole-containing compounds and other PDE10A inhibitors has been described. The synthesis of such molecules often involves multi-step reaction sequences.

A general synthetic workflow for analogous pyrazole-based PDE10A inhibitors may involve the following key steps:

- **Formation of the Pyrazole Core:** Synthesis of the substituted pyrazole ring system is a crucial initial phase.
- **Functionalization of the Pyrazole:** Introduction of various substituents to the pyrazole core to modulate activity and pharmacokinetic properties.
- **Coupling Reactions:** Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, are frequently employed to connect different aromatic or heteroaromatic moieties.

- **Final Assembly:** The final steps typically involve the formation of the hydrazide and subsequent condensation to yield the target molecule.

Note: The synthesis of any specific compound should be guided by a detailed, peer-reviewed protocol. The information above is for illustrative purposes based on the synthesis of similar chemical entities.

## Biological Activity and Data Presentation

**PDE10-IN-6** is a phosphodiesterase-10 inhibitor that slows or halts the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). At present, specific quantitative biological data, such as IC<sub>50</sub> values for **PDE10-IN-6**, are not publicly available.

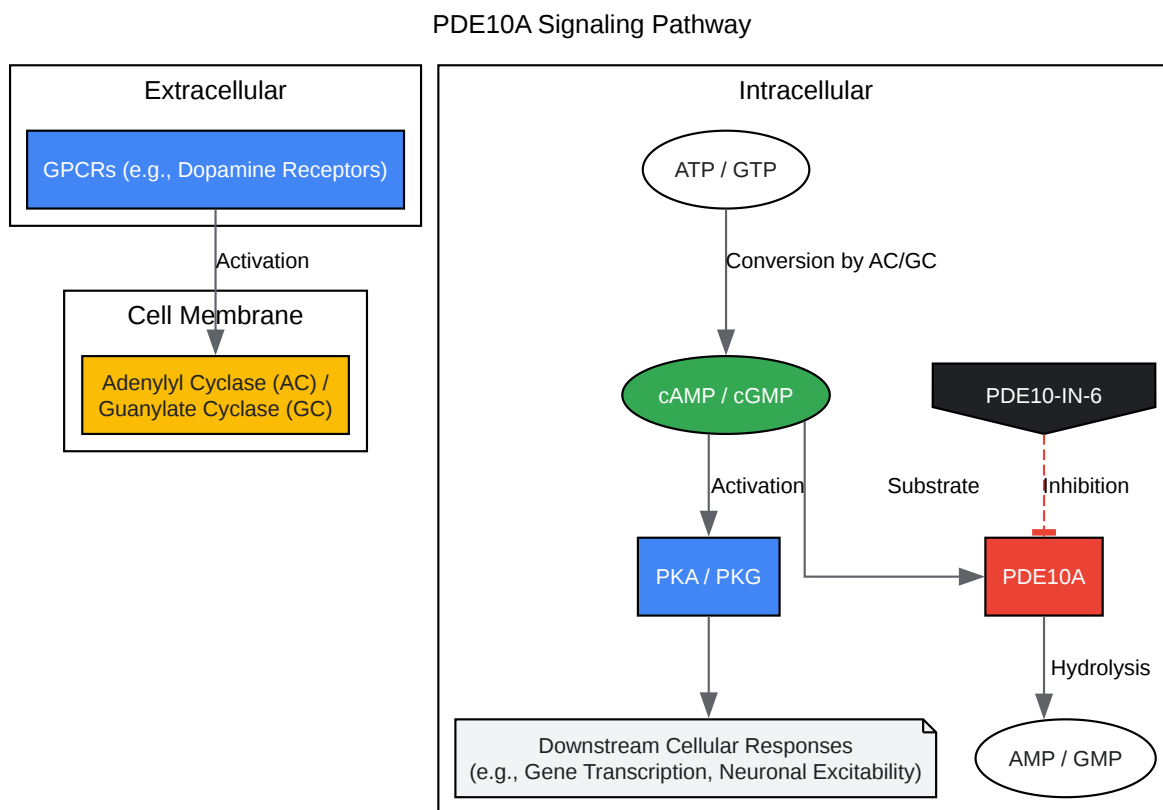
For context, other reported PDE10A inhibitors exhibit a wide range of potencies. For instance, a series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have shown inhibitory potencies in the subnanomolar range, with IC<sub>50</sub> values as low as 0.037 nM.<sup>[1]</sup>

Another study on papaverine analogues identified compounds with IC<sub>50</sub> values in the range of 28-60 nM for PDE10A.<sup>[2]</sup>

## Signaling Pathways and Visualization

Phosphodiesterase 10A is a key enzyme in the regulation of cyclic nucleotide signaling cascades, particularly in the medium spiny neurons of the striatum. By hydrolyzing cAMP and cGMP, PDE10A modulates the activity of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). Inhibition of PDE10A leads to an accumulation of these second messengers, thereby amplifying the signaling pathways they control.

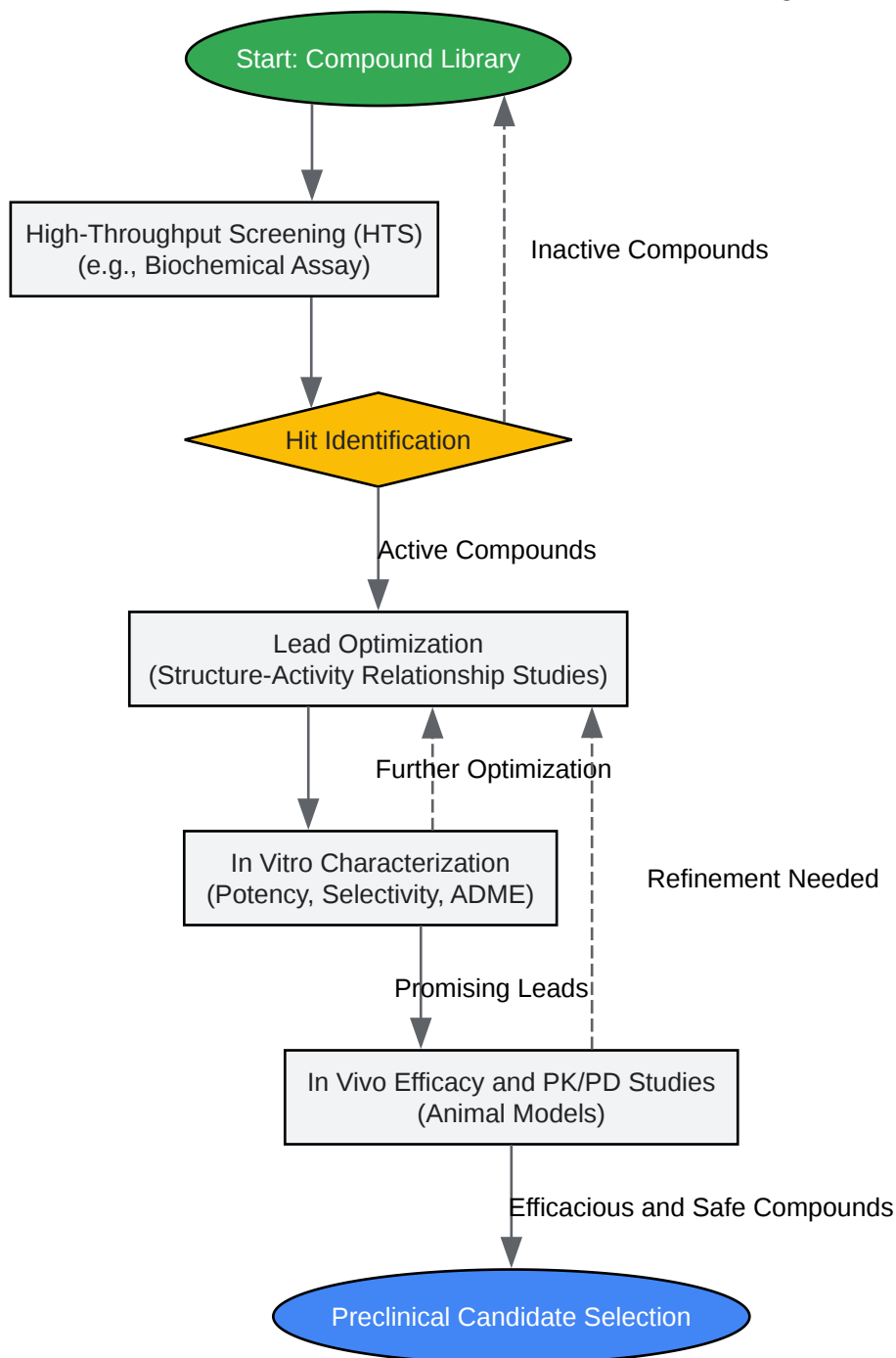
Below are Graphviz diagrams illustrating the PDE10A signaling pathway and a general experimental workflow for inhibitor screening.



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Caption: PDE10A signaling pathway and the inhibitory action of **PDE10-IN-6**.

## General Workflow for PDE10A Inhibitor Screening

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Caption: A generalized experimental workflow for the discovery and development of PDE10A inhibitors.

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## References

- 1. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A - PubMed [pubmed.ncbi.nlm.nih.gov]
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